molecular formula C21H19NO3 B2586614 3,4-Bis(benzyloxy)benzaldehyde oxime CAS No. 31123-05-4

3,4-Bis(benzyloxy)benzaldehyde oxime

Cat. No.: B2586614
CAS No.: 31123-05-4
M. Wt: 333.387
InChI Key: BTTPSAYYBOVDKX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s structurally similar compound, 3-benzyloxybenzaldehyde, is known to activate adenyl cyclase , which plays a crucial role in the cyclic AMP (cAMP) pathway that regulates various physiological processes.

Mode of Action

Oximes, in general, are known to react with carbonyl compounds to form a reversible hemiketal . This suggests that 3,4-Bis(benzyloxy)benzaldehyde oxime might interact with its targets through a similar mechanism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(benzyloxy)benzaldehyde oxime typically involves the reaction of 3,4-Bis(benzyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(benzyloxy)benzaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Bis(benzyloxy)benzaldehyde oxime is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(benzyloxy)benzaldehyde oxime is unique due to the presence of both benzyloxy groups and the oxime functionality, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research applications in various fields .

Properties

IUPAC Name

(NE)-N-[[3,4-bis(phenylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-22-14-19-11-12-20(24-15-17-7-3-1-4-8-17)21(13-19)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTPSAYYBOVDKX-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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